N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE
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Overview
Description
N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE typically involves multiple steps. The initial step often includes the nitration of an aromatic compound to introduce nitro groups, followed by the introduction of a dimethylamino group through a substitution reaction. The final steps involve the formation of the disulfen-1-one structure through oxidation and sulfenylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfenylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-3,5-dinitrobenzene: Shares the dimethylamino and dinitro groups but lacks the disulfen-1-one structure.
1-Methyl-1lambda~6~-disulfen-1-one: Contains the disulfen-1-one structure but lacks the aromatic components.
Uniqueness
N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE is unique due to its combination of aromatic and disulfen-1-one structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[2-(methylsulfonothioyloxyamino)ethyl]-2,6-dinitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O6S2/c1-13(2)11-9(14(16)17)6-8(7-10(11)15(18)19)4-5-12-21-23(3,20)22/h6-7,12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXFFXYUSLMVIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])CCNOS(=O)(=S)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721209 |
Source
|
Record name | 1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076200-06-0 |
Source
|
Record name | 1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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